4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride is a chemical compound known for its utility in organic synthesis and pharmaceutical applications. It is characterized by the presence of a piperazine ring, a pyridine ring, and a benzoic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Coupling with Pyridine: The piperazine derivative is then coupled with a pyridine ring through a condensation reaction, often using a condensing agent such as N,N’-carbonyldiimidazole (CDI).
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.
Scientific Research Applications
4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
- (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
Uniqueness
4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
860344-69-0 |
---|---|
Molecular Formula |
C17H20ClN3O2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c1-19-9-11-20(12-10-19)16-4-2-3-15(18-16)13-5-7-14(8-6-13)17(21)22;/h2-8H,9-12H2,1H3,(H,21,22);1H |
InChI Key |
KFLQGFXXMJFNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C3=CC=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.